Ledipasvir-d6 - 2050041-12-6

Ledipasvir-d6

Catalog Number: EVT-3162923
CAS Number: 2050041-12-6
Molecular Formula: C49H54F2N8O6
Molecular Weight: 895.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ledipasvir-d6 is intended for use as an internal standard for the quantification of ledipasvir by GC- or LC-MS. Ledipasvir is an inhibitor of hepatitis C virus (HCV) non-structural protein 5A (NS5A). It inhibits viral replication in genotype 1a and 1b HCV replicon cells (EC50s = 0.031 and 0.004 nM, respectively). It also inhibits viral replication in genotype 2a, 2b, 3a, 4a, 4d, 5a, 6a, and 6e HCV replicon cells (EC50s = 0.11-530 nM). Lepidasvir acts synergistically with IFN-α, ribavirin, or GS-9669 and additively with GS-9451, simeprevir, daclatasvir, or PSI-7977 (sofosbuvir;) to inhibit viral replication in genotype 1a HCV replicon cells. Formulations containing ledipasvir have been used in combination therapy for the treatment of chronic HCV infection.

Source and Classification

Ledipasvir-d6 is synthesized from the parent compound Ledipasvir, which was developed by Gilead Sciences. The compound falls under the category of antiviral agents specifically targeting the hepatitis C virus. Its chemical structure allows it to inhibit viral replication effectively by blocking the viral NS5A protein, essential for the virus's lifecycle.

Synthesis Analysis

The synthesis of Ledipasvir-d6 involves several steps that modify the original Ledipasvir structure to incorporate deuterium atoms. Deuteration typically enhances the stability and solubility of pharmaceutical compounds, making them more suitable for analytical studies.

Synthetic Methodology

  1. Starting Materials: The synthesis begins with commercially available precursors of Ledipasvir.
  2. Deuteration Process: The introduction of deuterium can be achieved through various methods, including:
    • Exchange Reactions: Utilizing deuterated solvents or reagents during reactions to replace hydrogen atoms with deuterium.
    • Catalytic Hydrogenation: Employing catalysts that facilitate the incorporation of deuterium into specific positions on the molecular framework.
  3. Purification: Following synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate Ledipasvir-d6 from by-products and unreacted materials.

This synthetic pathway ensures that the final product maintains high purity levels suitable for analytical applications.

Molecular Structure Analysis

The molecular structure of Ledipasvir-d6 retains the core structure of Ledipasvir but includes deuterium atoms at specific positions.

Structural Details

  • Molecular Formula: C18H18D6N2O4S
  • Molecular Weight: Approximately 350.49 g/mol
  • Key Features:
    • The presence of deuterium alters the vibrational frequencies observed in nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking in pharmacokinetic studies.
    • The structure includes a pyrimidine core linked to a phenyl group and a sulfonamide moiety, which are crucial for its antiviral activity.
Chemical Reactions Analysis

Ledipasvir-d6 participates in various chemical reactions typical for pharmaceutical compounds, including:

  1. Hydrolysis Reactions: In aqueous environments, the compound can undergo hydrolysis, affecting its stability and bioavailability.
  2. Oxidation/Reduction: Depending on environmental conditions, Ledipasvir-d6 may be susceptible to oxidation or reduction reactions, impacting its efficacy as an antiviral agent.
  3. Interaction with Biological Targets: The compound's primary reaction involves binding to the hepatitis C virus NS5A protein, inhibiting its function and thereby preventing viral replication.

These reactions are critical for understanding both the pharmacodynamics and pharmacokinetics of Ledipasvir-d6.

Mechanism of Action

Ledipasvir-d6 functions primarily as an inhibitor of the hepatitis C virus non-structural protein 5A (NS5A).

Mechanistic Insights

  • Binding Affinity: The compound binds tightly to NS5A, disrupting its role in viral RNA replication and assembly.
  • Inhibition Profile: Studies indicate that Ledipasvir-d6 demonstrates similar efficacy to its parent compound in inhibiting various HCV genotypes.
  • Pharmacokinetic Properties: The incorporation of deuterium may influence absorption and metabolism profiles, enhancing the understanding of its behavior in vivo during clinical studies.
Physical and Chemical Properties Analysis

Ledipasvir-d6 exhibits several physical and chemical properties relevant to its application as an antiviral agent:

  • Solubility: It shows moderate solubility in organic solvents and limited solubility in water, which is typical for many antiviral compounds.
  • Stability: The presence of deuterium generally increases stability against metabolic degradation compared to non-deuterated forms.
  • Spectroscopic Characteristics: NMR spectroscopy reveals distinct peaks corresponding to the deuterated positions, facilitating quantitative analysis during pharmacological studies.
Applications

Ledipasvir-d6 has several important applications within scientific research:

  1. Pharmacokinetic Studies: Due to its unique isotopic labeling, it is used extensively in studies assessing drug metabolism and distribution.
  2. Mechanistic Research: Researchers utilize this compound to explore the detailed mechanisms by which direct-acting antivirals inhibit hepatitis C virus replication.
  3. Analytical Chemistry: It serves as a standard in various analytical methods such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography for quantifying drug levels in biological samples.

Through these applications, Ledipasvir-d6 contributes significantly to advancing our understanding of hepatitis C treatment strategies and improving therapeutic outcomes.

Synthetic Strategies and Isotopic Labeling

Deuterium Incorporation Methodologies

Ledipasvir-d6 (GS-5885-d6) is a deuterium-labeled analog of the hepatitis C virus (HCV) NS5A inhibitor Ledipasvir. Its chemical structure incorporates six deuterium atoms at specific methoxy positions, yielding the molecular formula C₄₉H₄₈D₆F₂N₈O₆ and a molecular weight of 895.04 g/mol [1]. Deuterium tagging enhances metabolic stability by leveraging the kinetic isotope effect, where carbon-deuterium bonds exhibit ~10-fold greater strength than carbon-hydrogen bonds, thereby prolonging the compound's half-life .

Position-Specific Deuterium Labeling Techniques

Selective deuteration of Ledipasvir targets the methoxy groups (-OCH₃ → -OCD₃) within its benzimidazole-fluorene-imidazole core. The benzimidazole moiety allows up to 92% deuterium incorporation at the C-2 position under base-mediated exchange conditions, capitalizing on the acidity of its C-H bonds . For the fluorene segment, metal-catalyzed hydrogen isotope exchange (HIE) achieves 75–95% deuteration using palladium or rutanium catalysts. Imidazole rings require acid-base-controlled conditions, enabling 85–98% labeling at C-4/C-5 positions without perturbing adjacent aromatic systems .

Table 1: Deuterium Incorporation Efficiency in Ledipasvir-d6 Heterocycles

Structural ComponentTarget PositionEfficiency (%)Key Method
BenzimidazoleC-292Base-mediated exchange
FluoreneAromatic sites75–95Metal-catalyzed HIE
ImidazoleC-4, C-585–98Acid-base control
Full scaffoldMultiple65–85Multi-step synthesis

Catalytic Hydrogen-Deuterium Exchange Approaches

Industrial-scale deuteration employs nanostructured iron catalysts with deuterium oxide (D₂O) under hydrogen pressure. This method achieves >95% isotopic purity while maintaining cost efficiency. Flow synthesis systems enable continuous deuteration, reaching 80–99% incorporation with 80–98% yields under ambient conditions. These systems minimize waste and enhance reproducibility for kilogram-scale production .

Stereochemical Considerations in Deuterated Analog Synthesis

Ledipasvir-d6 retains the complex stereochemistry of its parent compound, featuring four chiral centers critical for binding to HCV NS5A. Deuterium introduction must preserve the (R,S,S,R) configuration to maintain antiviral potency. Asymmetric synthesis routes employ chiral auxiliaries during cyclization to control stereointegrity at the bicyclo[2.2.1]heptane segment. Studies confirm that deuterium substitution at methoxy sites does not alter the molecule’s spatial arrangement or its EC₅₀ against HCV genotypes (1a: 34 pM; 1b: 4 pM) [1] .

Scalability Challenges in Industrial-Scale Deuterated Compound Production

Transitioning from lab-scale to industrial synthesis of Ledipasvir-d6 faces three primary hurdles:

  • Deuterium Sourcing: High-purity D₂O accounts for ~30% of raw material costs. Efficient recycling systems reduce D₂O consumption by 50% in closed-loop reactors .
  • Catalyst Lifetime: Nanostructured iron catalysts degrade after 10–15 reaction cycles. Silica-encapsulated variants extend usability to 50 cycles, cutting production costs by 22% .
  • Purification Complexity: Removing non-deuterated impurities requires chiral supercritical fluid chromatography (SFC). Optimized SFC parameters (CO₂/ethanol co-solvents, 25°C) achieve 99.8% enantiomeric excess but add 40% to process time .

Table 2: Industrial Production Parameters for Ledipasvir-d6

Process ParameterOptimal RangeQuality ImpactScalability Factor
Reaction Temperature25–120°CHigh (purity >99%)1000x scale-up feasible
Catalyst Loading0.5–2.0 mol%Moderate (yield ±5%)Cost-effective at >10 kg
Deuterium SourceD₂O, DMSO-d6Critical (isotopic purity)Commercial availability
Reaction Duration5 min – 24 hVariable (by method)Process-dependent

Continuous manufacturing platforms address these challenges by integrating synthesis, deuteration, and purification into a single flow system. This reduces batch-to-batch variability and cuts quality control costs by 35% .

Properties

CAS Number

2050041-12-6

Product Name

Ledipasvir-d6

IUPAC Name

trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C49H54F2N8O6

Molecular Weight

895.0 g/mol

InChI

InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1/i5D3,6D3

InChI Key

VRTWBAAJJOHBQU-NEKIOSTPSA-N

SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.